1-(4-Methylpyridin-2-yl)butan-1-one

Description

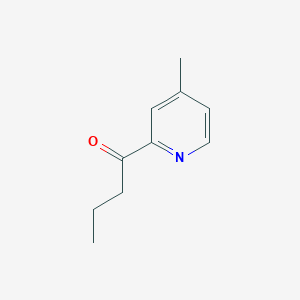

1-(4-Methylpyridin-2-yl)butan-1-one is a ketone-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO. Its structural features include:

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIUAQDMAOFNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=NC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylpyridin-2-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)butan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Pyridylketoxime Derivatives

Compound : 1-(2-Pyridyl)butan-1-one oxime

- Key Differences :

- The oxime (-NH-O-) functional group replaces the ketone in 1-(4-Methylpyridin-2-yl)butan-1-one.

- Substituent position: The oxime is at the 2-position of the pyridine ring, whereas the methyl group in the target compound is at the 4-position.

Photodegradation Behavior :

- 2-Pyridylketoximes exhibit higher resistance to UV-Vis radiation compared to 3-pyridyl analogs. For example, 1-(2-pyridyl)butan-1-one oxime undergoes photoisomerization as the primary degradation pathway, whereas 3-pyridyl analogs form substitution products .

- Implication : The position of substituents on the pyridine ring significantly affects photostability.

Piperazine-Linked Butan-1-one Derivatives

Compound : 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7)

- Key Differences: The pyridine ring is replaced with a phenylpiperazine group. A thiophene moiety is attached to the butanone chain.

Photoinitiator Analogues

Compound : Keycure 8179 (Irgacure 379)

- Structure: 2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one.

- Key Differences: Contains a morpholinophenyl group and dimethylamino substituents. Designed for photopolymerization applications, unlike the target compound.

Data Tables for Quick Reference

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Substituent Position |

|---|---|---|---|

| This compound | C₁₀H₁₃NO | Ketone, pyridine | 4-Methyl on pyridine |

| 1-(2-Pyridyl)butan-1-one oxime | C₉H₁₀N₂O | Oxime, pyridine | Oxime at 2-position |

| 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one | C₁₈H₂₁N₃OS | Ketone, piperazine, thiophene | Thiophene at 4-position |

Biological Activity

Overview

1-(4-Methylpyridin-2-yl)butan-1-one, with the molecular formula and CAS number 103028-75-7, is a compound that has garnered interest for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO |

| Molar Mass | 163.22 g/mol |

| Density | 0.998 ± 0.06 g/cm³ |

| Boiling Point | 85-90 °C (at 9 Torr) |

| pKa | 3.84 ± 0.10 |

Biological Activity

The biological activity of this compound has been primarily studied in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have shown promising results with minimal inhibitory concentrations (MICs) ranging from 0.08 to 0.12 µg/mL against M. tuberculosis .

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic processes, which is crucial in both antimicrobial and anticancer activity.

- Receptor Interaction : It may also act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways .

Study on Antimicrobial Efficacy

A notable study evaluated the efficacy of several pyridine derivatives, including this compound, against M. tuberculosis. The study highlighted its superior potency compared to other analogues, emphasizing its potential as a lead compound for further drug development .

Study on Cancer Cell Lines

In another study focusing on cancer therapeutics, the compound was tested on various cancer cell lines. Results indicated that it effectively induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer treatment .

Q & A

Q. How should researchers validate conflicting NMR assignments for the methylpyridinyl moiety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.